3-Methylcyclopentane-1-sulfonyl chloride
Overview
Description
Sulfonyl chlorides are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group. They are often used as intermediates in organic synthesis .
Synthesis Analysis
Sulfonyl chlorides can be synthesized from a variety of methods. One common method is the reaction of a sulfinic acid with phosphorus pentachloride (PCl5). Another method involves the chlorosulfonation of aromatic compounds .Molecular Structure Analysis
The molecular structure of a sulfonyl chloride consists of a sulfur atom doubly bonded to two oxygen atoms and a single bond to a chlorine atom. The sulfur atom is also bonded to an R group .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, particularly amines, alcohols, and water, leading to sulfonamides, sulfonate esters, and sulfonic acids respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of a sulfonyl chloride depend on the R group attached to the sulfur atom. In general, they are colorless liquids or solids and have a strong, unpleasant odor .Scientific Research Applications
Solid-Phase Synthesis of Heterocyclic Compounds
- Polymer-supported sulfonyl chloride, a category including 3-Methylcyclopentane-1-sulfonyl chloride, is used in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This process is significant for producing compounds with broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Organic Synthesis Applications
- Methylenecyclopropylcarbinols treated with sulfonyl chloride undergo transformations to produce 3-methylenecyclobutyl sulfonates, with insights gained from computational studies (Shao, Li, & Shi, 2007).
Catalysis and Chemical Transformations
- In a study exploring stable carbonium ions, 1-methyl-1-chlorocyclopentane and similar compounds in SbF5-S02 solutions formed a stable solution of the 1-methylcyclopentyl cation, contributing to the understanding of hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
Synthesis of N-Sulfonyl Imines
- 3-Methyl-1-Sulfonic acid imidazolium chloride, a related compound, acts as a catalyst and solvent for the synthesis of N-sulfonyl imines, indicating the potential for this compound in similar roles (Zolfigol, Khazaei, Moosavi‐Zare, & Zare, 2010).
Difunctionalization in Organic Chemistry
- Visible-light-mediated difunctionalization of vinylcyclopropanes with sulfonyl chlorides to synthesize 1-sulfonylmethyl-substituted 3,4-dihydronaphalenes, highlights another application in organic synthesis (Wang et al., 2019).
Friedel-Crafts Sulfonylation
- 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used in Friedel-Crafts sulfonylation with sulfonyl chloride, demonstrate the utility of sulfonyl chlorides in enhancing reactivity and yield in such reactions (Nara, Harjani, & Salunkhe, 2001).
Visible-Light-Initiated Sulfonylation
- An eco-friendly strategy for visible-light-initiated sulfonylation/cyclization of 1,6-enynes with sulfonyl chlorides, indicating the role of these compounds in sustainable chemical processes (Meng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methylcyclopentane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPWRMFASOZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342745-21-4 | |
Record name | 3-methylcyclopentane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.